molecular formula C14H17BClNO3 B2580894 ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C CAS No. 1426321-12-1

ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C

Cat. No. B2580894
CAS RN: 1426321-12-1
M. Wt: 293.55
InChI Key: LKQMNHDCYLFJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C, also known as C21H27ClN2O3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C in inhibiting the growth of cancer cells is not yet fully understood. However, research has suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival (Zhang et al., 2019).
Biochemical and Physiological Effects:
ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain cancer cell enzymes, as mentioned earlier. Physiologically, it has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells and the inhibition of cancer growth (Zhang et al., 2019).

Advantages and Limitations for Lab Experiments

One advantage of using ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C in lab experiments is its potential anti-cancer properties. This makes it a valuable compound for the development of anti-cancer drugs. However, one limitation is that the mechanism of action is not yet fully understood, which can make it difficult to optimize its use in lab experiments.

Future Directions

There are many potential future directions for the study of ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C. One future direction is to further investigate its mechanism of action, which can lead to the development of more effective anti-cancer drugs. Another future direction is to study its potential applications in other fields, such as in the treatment of other diseases or as a catalyst in chemical reactions. Additionally, further research can be conducted to optimize the synthesis method of ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C to improve its yield and purity.
In conclusion, ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C is a chemical compound that has potential applications in various fields, particularly in the development of anti-cancer drugs. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use.

Synthesis Methods

The synthesis of ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C involves the reaction of 2,5-dimethoxybenzaldehyde with 2-amino-4-chloropyridine in the presence of acetic acid to form the Schiff base, which is then reacted with boron tribromide in dichloromethane to yield the final product. This synthesis method has been reported in a research article by Zhang et al. (2019).

Scientific Research Applications

ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C has been studied for its potential applications in various fields. In particular, it has been investigated for its anti-cancer properties. Research has shown that ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells (Zhang et al., 2019). This makes ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C a potential candidate for the development of anti-cancer drugs.

properties

IUPAC Name

7-chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BClNO3/c1-8-17-11-7-9(6-10(16)12(11)18-8)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQMNHDCYLFJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)OC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ClC1=CC(=CC=2N=C(OC=21)C)B1OC(C(O1)(C)C)(C)C

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